ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 2-methylphenyl group at position 1, a (2-fluorophenyl)methoxy group at position 4, and an ethoxycarbonyl moiety at position 2. The presence of fluorine and methyl substituents may enhance its lipophilicity and metabolic stability, critical factors in drug design.
Properties
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-9-5-6-10-16(15)22)12-19(25)24(23-20)17-11-7-4-8-14(17)2/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRMZWLUOLMHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2F)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogs with variations in substituents, core structure, and pharmacological profiles. Key compounds include:
Ethyl Pyridazine Carboxylate Derivatives
Pharmacological Analogues
- Compound D (N-(3-((4-(4-((3,4-difluorobenzyl)oxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide) : A triazine-based sodium channel inhibitor with a difluorobenzyloxy group. Unlike the pyridazine core, triazine derivatives exhibit distinct electronic properties but share fluorine-driven bioactivity.
- Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate : Substitution at the 4-fluorophenyl position (vs.
Structural and Functional Analysis
Substituent Effects
- Fluorine vs. Methoxy : The (2-fluorophenyl)methoxy group in the target compound introduces both electron-withdrawing (fluorine) and steric effects, which may enhance binding to hydrophobic pockets in target proteins compared to simpler methoxy or hydroxyl groups .
- 2-Methylphenyl vs.
Spectroscopic and Physical Properties
- Melting Points: Analogs with polar substituents (e.g., 12d with a hydroxyl group) exhibit higher melting points (>200°C), whereas nonpolar derivatives (e.g., 12b with chloro) melt below 110°C . The target compound’s melting point is unreported but expected to fall within this range.
- Mass Spectrometry : All analogs in show M+H⁺ peaks in MS, confirming molecular weights. The target compound’s MS would similarly validate its structure.
Research Implications
The fluorinated and methyl-substituted pyridazine core positions this compound as a candidate for further pharmacological studies, particularly in pain management (via sodium channel modulation) or as an adenosine receptor antagonist. Its structural uniqueness compared to triazine-based inhibitors (e.g., Compound D ) and trifluoromethyl analogs highlights the need for targeted in vitro assays to evaluate potency and selectivity.
Biological Activity
Chemical Structure and Properties
Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be structurally represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 364.39 g/mol
The compound features a dihydropyridazine core with various substituents that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various dihydropyridazine derivatives. For instance, some derivatives have shown significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC values for these activities were reported to be between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR inhibition, suggesting that it may serve as a lead compound for developing new therapeutics targeting these enzymes .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various dihydropyridazine derivatives, it was found that those with electron-withdrawing groups at specific positions exhibited enhanced activity against bacterial strains. The study concluded that the presence of a fluorine atom significantly increased the antimicrobial efficacy of the derivatives tested .
Case Study 2: Anticancer Activity
A separate investigation into the anticancer effects of structurally similar compounds demonstrated their ability to inhibit tumor growth in in vivo models. The study utilized a range of assays to measure cell viability and apoptosis rates, confirming that these compounds could effectively reduce tumor size in treated subjects compared to control groups .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that variations in substituents on the dihydropyridazine ring significantly affect biological activity. For example:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| 2 | Fluorine | Increased potency against bacteria |
| 1 | Methyl | Enhanced anticancer properties |
| 6 | Methoxy | Improved enzyme inhibition |
These findings suggest that careful modification of substituents can optimize the biological profile of such compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
